
2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The methoxyphenyl group would contribute aromaticity, the chromen-7-yl group would introduce a bicyclic ring system, and the acetic acid group would provide carboxylic acid functionality .Chemical Reactions Analysis
As an organic compound containing a carboxylic acid group, this molecule would be expected to undergo typical carboxylic acid reactions. These could include reactions with bases to form salts, reactions with active metals to produce hydrogen gas, and reactions with other carboxylic acids to form anhydrides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic and polar. The aromatic rings could contribute to the compound’s stability and could influence its interactions with other molecules .Scientific Research Applications
Synthesis and Chemical Properties
Novel Synthesis Approaches : A new approach was described for the synthesis of a compound similar to 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetic acid. The method involved multicomponent condensation and demonstrated a two-step reaction process, providing a new pathway for creating similar complex compounds (Lichitsky, Komogortsev, & Melekhina, 2021).
Formation of Complex Derivatives : Research into the formation of thiazolidin-4-ones based on similar compounds showed intricate chemical reactions yielding a series of compounds. This highlights the complex chemistry and potential versatility of derivatives of the compound (Čačić et al., 2009).
Derivatives with Potential Medical Applications : Studies on the synthesis and antimicrobial activity of derivatives indicate the potential medical applications of these compounds. The research delves into creating new compounds with potential antibacterial properties, showcasing the relevance of these derivatives in pharmaceutical sciences (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).
Antineoplastic Activities : Some derivatives have been evaluated for their antineoplastic activities, indicating their potential use in cancer treatment. This research underlines the significance of these compounds in developing new therapeutic agents (Gašparová et al., 2013).
Antioxidant Properties : The antioxidant activity of certain derivatives has been studied, revealing their potential role in combating oxidative stress, which is a factor in many diseases. This emphasizes the compound's potential utility in creating antioxidant therapies (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).
Photoactive Cellulose Derivatives : The compound has been used in synthesizing photoactive cellulose derivatives, indicating its utility in material sciences, particularly in designing smart materials responsive to light (Wondraczek, Pfeifer, & Heinze, 2012).
Mechanism of Action
Biochemical Pathways
Without specific target identification, it’s challenging to definitively state which biochemical pathways this compound affects. Given its structural features, it may influence pathways involving phenylacetic acid derivatives . Phenylacetic acid is a known intermediate in various metabolic pathways and has been found to inhibit the germination of certain seeds .
Pharmacokinetics
Its molecular weight (166.174 Da ) suggests that it could potentially be absorbed in the gastrointestinal tract following oral administration. The presence of the methoxy and carboxylic acid groups could impact its solubility and distribution. Metabolism could potentially involve demethylation or oxidation processes, and excretion could occur via renal or biliary routes.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and pathway identification. Based on its structural similarity to phenylacetic acid, it may have effects on plant growth and development .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6/c1-22-13-5-2-11(3-6-13)15-8-12-4-7-14(23-10-17(19)20)9-16(12)24-18(15)21/h2-9H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFATUHSFXQVJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)O)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
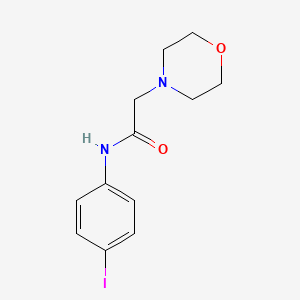
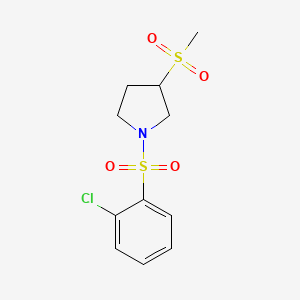
![3-(benzenesulfonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2472128.png)
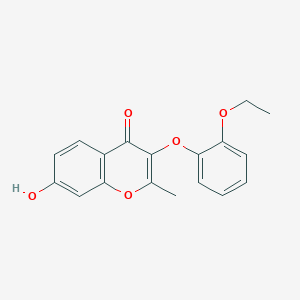
![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one](/img/structure/B2472132.png)
![3-(benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide](/img/structure/B2472133.png)
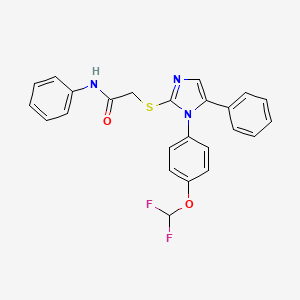
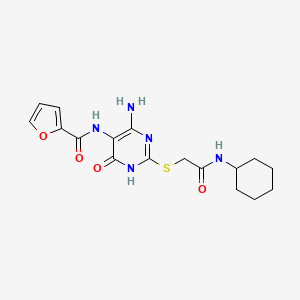
![4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2472140.png)
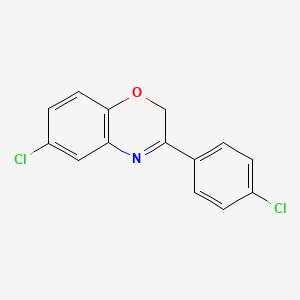
![2-[(5-bromo-1H-indol-3-yl)methyl]-2-acetamidopropanedioic acid](/img/structure/B2472142.png)
![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2472143.png)
![[(1-cyanocyclohexyl)carbamoyl]methyl 2-(1H-indol-3-yl)acetate](/img/structure/B2472146.png)
![(4E)-5-(2,4-Dichlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2472147.png)
